6,6-Dimethylpiperidin-3-ol;hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. ijabbr.comacs.org Its prevalence in pharmaceuticals is remarkable, with piperidine derivatives constituting the structural core of numerous drugs across more than twenty therapeutic classes. ijabbr.comcore.ac.uk This widespread application stems from the scaffold's ability to impart favorable pharmacokinetic properties to molecules, including improved solubility, metabolic stability, and bioavailability. core.ac.uknih.gov
In the realm of drug discovery, the piperidine moiety is considered a "privileged scaffold." This term reflects its capacity to bind to a diverse range of biological targets with high affinity. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with proteins and enzymes. researchgate.net Furthermore, the chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling the design of highly selective ligands for specific receptors. nih.gov The therapeutic landscape is rich with examples of piperidine-containing drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents, underscoring the scaffold's versatility and enduring importance. core.ac.uknih.gov
From a synthetic standpoint, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is an area of intense research. nih.gov The catalytic hydrogenation of pyridine (B92270) precursors is a common and effective strategy. nih.gov Additionally, a variety of cyclization reactions, such as intramolecular reductive amination and aza-Diels-Alder reactions, have been developed to construct the piperidine ring with a high degree of control over stereochemistry. nih.gov The continuous innovation in synthetic methodologies provides chemists with the tools to create novel and complex piperidine derivatives for biological evaluation.
Overview of Substituted Piperidine Frameworks: Structural Diversity and Research Prominence
The versatility of the piperidine scaffold is further enhanced by the vast structural diversity that can be achieved through substitution. The ring can be functionalized at multiple positions, leading to a wide array of mono-, di-, tri-, and polysubstituted derivatives. The specific placement and nature of these substituents have a profound impact on the molecule's biological activity and physical properties. nih.gov
One area of particular interest is the introduction of gem-dimethyl groups onto the piperidine ring. The gem-dimethyl moiety, where two methyl groups are attached to the same carbon atom, can confer several advantageous properties. nih.govresearchgate.net It can act as a "conformational lock," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation. nih.gov This can lead to an increase in binding affinity for a biological target. nih.gov Moreover, the gem-dimethyl group can shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov
The research prominence of substituted piperidines is evident from the sheer volume of scientific literature dedicated to their synthesis and application. nih.gov Chiral piperidine scaffolds, in particular, are highly sought after in drug design as they allow for the development of enantiomerically pure drugs with improved efficacy and reduced side effects. doaj.org The exploration of novel substitution patterns on the piperidine framework continues to be a fertile ground for the discovery of new therapeutic agents and chemical probes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,6-dimethylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(9)5-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODVLKRTINTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Preparations for 6,6 Dimethylpiperidin 3 Ol and Its Hydrochloride Salt
General Synthetic Strategies for Piperidinol Scaffolds
The piperidine (B6355638) ring is a privileged scaffold in drug discovery, leading to the development of numerous synthetic methods for its construction. ajchem-a.comnih.gov The main routes to synthesize the piperidine core can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov
Cyclization Approaches for Substituted Piperidines
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of a bond between two atoms within the same molecule. nih.gov A variety of methods fall under this category, each offering distinct advantages depending on the desired substitution pattern and stereochemistry.
Key cyclization strategies include:
Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the six-membered ring. nih.gov This method has been used for the large-scale synthesis of 2,6-trans-piperidines. nih.gov
Alkene Cyclization: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. For instance, gold(I)-catalyzed oxidative amination allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov
Radical Cyclization: Intramolecular radical cyclization of substrates like 1,6-enynes can be initiated to form the piperidine skeleton. nih.gov
Reductive Amination/Cyclization Cascade: An iron-catalyzed reductive amination of ω-amino fatty acids can initiate a cyclization/reduction cascade to yield piperidines. nih.gov Similarly, an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides another pathway to the piperidine core. nih.gov
These methods provide a versatile toolkit for chemists to construct substituted piperidine rings from various acyclic precursors.
Reductive Amination and Catalytic Hydrogenation Pathways in Piperidine Synthesis
Reductive amination and catalytic hydrogenation are fundamental and widely employed methods for synthesizing piperidines, often starting from pyridine derivatives or utilizing a cyclization-reduction sequence.
Reductive Amination is a cornerstone of amine synthesis, which can be applied intramolecularly to form cyclic amines like piperidine. The double reductive amination (DRA) of dicarbonyl compounds is a straightforward approach to the piperidine skeleton. pharmtech.com This method is particularly useful for synthesizing polyhydroxylated piperidines from sugar-derived dialdehydes or ketoaldehydes, ensuring control over the stereochemistry of the hydroxyl groups. pharmtech.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and borane-pyridine complex (BAP) being common choices. pharmtech.comspectroscopyonline.com BAP is often favored as it avoids the formation of nitrile impurities that can occur with NaBH3CN. spectroscopyonline.com
Catalytic Hydrogenation of the pyridine ring is the most common method for producing the piperidine core. nih.gov This process typically requires transition metal catalysts and can be performed under various conditions.
| Catalyst | Conditions | Substrate | Notes |
| Platinum (PtO2, Adams' catalyst) | Hydrogen gas (50-70 bar), glacial acetic acid, room temp. | Substituted pyridines | Effective for a range of substituted pyridines, including halogenated and alkylated derivatives. wikipedia.org |
| Rhodium (Rh) | Milder conditions, shorter reaction times | 3-substituted pyridines | Rhodium catalysts can be more effective for certain substrates and can be used in asymmetric hydrogenations. nih.govresearchgate.net |
| Palladium (Pd) | Mild conditions | Bromopyridine derivatives | Used in one-pot sequential Suzuki–Miyaura coupling and hydrogenation reactions. nih.gov |
| Iridium (Ir) | H2 (550 psi), CH2Cl2, rt | N-iminopyridinium ylides | Allows for the catalytic enantioselective hydrogenation of pyridine derivatives. beilstein-journals.org |
| Ruthenium (Ru) | High temperatures and pressures | Mono-substituted pyridines | A common catalyst for pyridine hydrogenation. wikipedia.org |
While effective, catalytic hydrogenation of pyridines often requires harsh conditions (high temperature and pressure), which can be costly and challenging for achieving high stereoselectivity. nih.gov Recent advancements have focused on developing milder and more selective methods, including electrocatalytic hydrogenation at ambient temperature and pressure. researchgate.net
Stereoselective and Asymmetric Synthesis of Piperidine Derivatives
Controlling the three-dimensional arrangement of atoms is critical in pharmaceutical chemistry, as different stereoisomers can have vastly different biological activities. whiterose.ac.uk Consequently, numerous stereoselective and asymmetric methods for piperidine synthesis have been developed.
Asymmetric synthesis creates a preference for the formation of one enantiomer or diastereomer over others. Key approaches include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to various disubstituted piperidine derivatives. europeanpharmaceuticalreview.com
Chiral Catalysts: Asymmetric catalysis employs a chiral catalyst to influence the stereoselectivity of the reaction. For instance, a highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, produces a range of functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another powerful method to access enantioenriched 3-substituted piperidines. nih.govacs.org
Biocatalysis: Enzymes offer a highly selective means of synthesis. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines. ajchem-a.com A key step can involve a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert tetrahydropyridines into stereo-defined piperidines. ajchem-a.com
These advanced methods provide access to specific stereoisomers of piperidine derivatives, which is essential for the development of modern pharmaceuticals.
Specific Synthetic Considerations for the 6,6-Dimethylpiperidine Core and its Hydroxylated Derivatives
The synthesis of 6,6-Dimethylpiperidin-3-ol (B13562228) presents specific challenges and considerations due to the gem-dimethyl group at the C6 position. This substitution pattern can introduce significant steric hindrance, influencing the reactivity of adjacent positions and the feasibility of certain synthetic routes.
A plausible synthetic strategy would start from a correspondingly substituted pyridine precursor, 2,6-dimethylpyridine (B142122) (2,6-lutidine), which is commercially available. The general synthesis of 2,6-dimethylpiperidines involves the reduction of 2,6-lutidine. wikipedia.org To obtain the desired 3-hydroxy functionality, the synthesis would require either the use of a pre-functionalized lutidine derivative or the introduction of the hydroxyl group after the formation of the piperidine ring.
Potential Synthetic Routes:
Hydrogenation of a Substituted Pyridine:
Starting Material: A 3-hydroxy- or 3-alkoxy-2,6-dimethylpyridine.
Method: Catalytic hydrogenation of the pyridine ring using catalysts like PtO2 or Rhodium. A key consideration is the potential for dehydroxylation under harsh hydrogenation conditions. Using additives like triethylamine (B128534) instead of hydrochloric acid can help retain the hydroxyl group. nih.gov
Challenge: The synthesis of the starting 3-hydroxylated-2,6-lutidine may be complex.
Functionalization of a Pre-formed Piperidine Ring:
Starting Material: 2,6-dimethylpiperidine, synthesized by the reduction of 2,6-lutidine. wikipedia.org
Method: Introduction of the hydroxyl group at the C3 position. This is challenging due to the need for regioselective functionalization. One approach could involve the formation of an enamine or enolate from the corresponding N-protected 2,6-dimethylpiperidin-3-one, followed by stereoselective reduction of the ketone.
Challenge: The synthesis of 2,6-dimethylpiperidin-3-one would be a necessary intermediate step. The steric hindrance from the adjacent gem-dimethyl group could influence the regioselectivity of enolate formation and the facial selectivity of the ketone reduction.
An analogous stereoselective synthesis of 2,6-disubstituted 3-piperidinols has been achieved through a sequence involving nucleophilic addition to a chiral pyridinium (B92312) salt, followed by hydrogenation and a diastereoselective epoxidation-nucleophilic addition. nih.gov Adapting such a methodology to introduce the gem-dimethyl groups could provide a viable, albeit complex, route to the target compound.
Formation of Hydrochloride Salts: Methodological Aspects in Pharmaceutical Intermediate Preparation
The conversion of a free amine (or "free base") to its hydrochloride salt is a common and critical step in the preparation of active pharmaceutical ingredients (APIs). wikipedia.org This salt formation is primarily done to improve the compound's physicochemical properties, such as aqueous solubility, stability, and bioavailability, making it more suitable for formulation and administration. pharmtech.comspectroscopyonline.compharmainfonepal.com Hydrochloride is the most frequently used counterion for basic drug substances. pharmtech.comeuropeanpharmaceuticalreview.com
Methodology:
The formation of an amine hydrochloride is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine attacks a proton from hydrochloric acid (HCl), forming a new N-H bond and resulting in a positively charged ammonium (B1175870) ion and a chloride counterion. spectroscopyonline.comyoutube.com
Practical Steps:
Solvent Selection: The amine free base is dissolved in a suitable organic solvent. Common choices include ethanol, isopropanol (B130326), or dioxane. researchgate.net The choice of solvent is crucial as it should dissolve the free base but ideally have lower solubility for the resulting hydrochloride salt, facilitating its precipitation. researchgate.netsciencemadness.org
Addition of HCl: Hydrochloric acid is then added to the solution. The HCl can be introduced in several forms:
Gaseous HCl: Bubbling dry HCl gas through the solution. researchgate.net
HCl in an Organic Solvent: Using a pre-prepared solution of HCl in a solvent like dioxane or isopropanol is often preferred for better control and to avoid issues with aqueous HCl. nih.govresearchgate.net
Aqueous HCl: While possible, the introduction of water can sometimes prevent the salt from precipitating or cause the free base to oil out, making anhydrous conditions preferable. sciencemadness.org
Isolation: Upon addition of HCl, the hydrochloride salt often precipitates out of the solution as a crystalline solid. spectroscopyonline.compharmainfonepal.com The solid is then isolated by filtration, washed with a cold solvent to remove any impurities, and dried. researchgate.net
This process not only enhances solubility and stability but also often improves the crystallinity of the compound, which is advantageous for purification, handling, storage, and formulation. europeanpharmaceuticalreview.compharmainfonepal.com For 6,6-Dimethylpiperidin-3-ol, conversion to its hydrochloride salt would be a standard final step to produce a stable, solid intermediate suitable for further use in pharmaceutical development.
Chemical Reactivity and Derivatization Strategies for 6,6 Dimethylpiperidin 3 Ol;hydrochloride
Oxidation Reactions and Product Formation on the Piperidine (B6355638) Ring
The primary sites for oxidation on the 6,6-dimethylpiperidin-3-ol (B13562228) framework are the C-3 secondary alcohol and the carbons alpha to the nitrogen atom (C-2).
The most direct oxidation involves the conversion of the secondary alcohol at the C-3 position to the corresponding ketone, 6,6-dimethylpiperidin-3-one (B13483498). This transformation can be achieved using a variety of standard oxidizing agents. The choice of reagent can be critical to avoid over-oxidation or side reactions involving the amine.
Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones in a controlled manner.
DMSO-Based Reagents: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO) and its variants provide a mild and efficient method for this conversion at low temperatures, minimizing side reactions.
Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP) is another mild reagent that allows for the clean and high-yielding oxidation of the hydroxyl group to a ketone.
Oxidation can also occur at the C-2 position, alpha to the nitrogen atom, to form an N-acyliminium ion intermediate, particularly if the nitrogen is protected with an electron-withdrawing group. nih.gov However, the gem-dimethyl substitution at the C-6 position sterically shields and deactivates the adjacent C-H bonds, making oxidation at C-2 the more probable pathway for this class of reaction. These reactive intermediates can then be trapped by nucleophiles to introduce substituents at the C-2 position.
| Oxidizing Agent | Typical Conditions | Primary Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 6,6-Dimethylpiperidin-3-one |
| Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | 6,6-Dimethylpiperidin-3-one |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 6,6-Dimethylpiperidin-3-one |
Reduction Reactions and Subsequent Chemical Transformations
While the parent compound contains a hydroxyl group, reduction reactions are primarily relevant to its oxidized derivative, 6,6-dimethylpiperidin-3-one. The reduction of this ketone is a key transformation that regenerates the alcohol functionality. This process is often diastereoselective, leading to a mixture of cis and trans isomers, where the stereochemistry is defined by the relative orientation of the hydroxyl group and a reference point on the ring, typically the gem-dimethyl group.
The stereochemical outcome is influenced by the steric approach of the hydride reagent. Attack from the less hindered face is generally favored. Common reducing agents include:
Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces ketones and aldehydes. In protic solvents like methanol (B129727) or ethanol, it will convert 6,6-dimethylpiperidin-3-one back to the corresponding alcohol.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, typically used in aprotic solvents like diethyl ether or THF. While effective, its high reactivity requires more stringent reaction conditions.
The ratio of the resulting diastereomers is dependent on the specific reagent used and the reaction conditions. Subsequent chemical transformations can then be performed on the separated diastereomers or the mixture.
| Substrate | Reducing Agent | Product(s) | Notes |
|---|---|---|---|
| 6,6-Dimethylpiperidin-3-one | Sodium Borohydride (NaBH₄) | cis- and trans-6,6-Dimethylpiperidin-3-ol | Diastereomeric mixture is formed. The ratio depends on steric hindrance. |
| 6,6-Dimethylpiperidin-3-one | Lithium Aluminum Hydride (LiAlH₄) | cis- and trans-6,6-Dimethylpiperidin-3-ol | A more powerful reagent, also yields a diastereomeric mixture. |
Nucleophilic Substitution Reactions Involving Piperidine Halogenated Analogues
The hydroxyl group at the C-3 position is a poor leaving group. To facilitate nucleophilic substitution at this center, it must first be converted into a better leaving group. A common strategy is to transform it into a halide, such as a chloro or bromo derivative. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize 3-chloro- or 3-bromo-6,6-dimethylpiperidine, respectively.
Once halogenated, the resulting 3-halo-6,6-dimethylpiperidine becomes a substrate for various nucleophilic substitution reactions. A particularly important reaction pathway for 3-chloropiperidines is intramolecular cyclization. researchgate.net The piperidine nitrogen can act as an internal nucleophile, displacing the halide to form a highly strained bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This electrophilic intermediate is then readily attacked by external nucleophiles. The nucleophilic attack typically occurs at the more sterically accessible carbon, leading to ring-opening and the formation of a C-2 substituted product. This sequence provides a powerful method for introducing functionality at a different position on the piperidine ring.
Reaction Pathway via Aziridinium Ion:
Halogenation: 6,6-Dimethylpiperidin-3-ol is converted to 3-chloro-6,6-dimethylpiperidine.
Intramolecular Cyclization: The nitrogen atom displaces the chloride to form a bicyclic aziridinium ion.
Nucleophilic Attack: An external nucleophile (e.g., methanol, cyanide) attacks one of the bridgehead carbons of the aziridinium ion, opening the three-membered ring and yielding a substituted piperidine.
Functional Group Interconversions within the 6,6-Dimethylpiperidin-3-ol Framework
The presence of both a secondary amine and a secondary alcohol allows for a wide array of functional group interconversions, enabling the synthesis of a large library of derivatives. These transformations can be directed at the nitrogen atom (after neutralization of the hydrochloride) or the oxygen atom.
Reactions at the C-3 Hydroxyl Group:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields esters.
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.
Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of pyridine (B92270) forms sulfonate esters. These are excellent leaving groups for subsequent nucleophilic substitution reactions.
Reactions at the Piperidine Nitrogen:
N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen.
N-Acylation: Reaction with acyl chlorides or anhydrides forms N-acyl derivatives (amides).
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
| Functional Group | Reagent Class | Product Functional Group |
|---|---|---|
| C-3 Hydroxyl (-OH) | Acyl Halide / Anhydride | Ester (-OCOR) |
| Alkyl Halide (with base) | Ether (-OR) | |
| Sulfonyl Chloride | Sulfonate Ester (-OSO₂R) | |
| Piperidine Nitrogen (-NH-) | Alkyl Halide | Tertiary Amine (-NR-) |
| Acyl Halide / Anhydride | Amide (-N-COR) | |
| Aldehyde / Ketone (with reducing agent) | Tertiary Amine (-N-CHRR') |
Influence of the Geminal-Dialkyl-Effect on Piperidine Reactivity
The two methyl groups attached to the C-6 position of the piperidine ring exert a significant influence on the molecule's reactivity and conformational preferences. This phenomenon is known as the gem-dialkyl effect or the Thorpe-Ingold effect . wikipedia.orglucp.net
The Thorpe-Ingold effect describes the observation that geminal substitution on a carbon chain often accelerates the rate of intramolecular reactions. youtube.com This is attributed to several factors:
Angle Compression: The steric bulk of the two methyl groups increases the bond angle between them (H₃C-C-CH₃). To compensate, the adjacent bond angle within the piperidine ring (N-C6-C5) is compressed. lucp.net This conformational change can bring reactive groups on the ring into closer proximity, lowering the activation energy for intramolecular cyclizations.
Conformational Restriction: The gem-dimethyl group restricts the free rotation of adjacent bonds and limits the number of available low-energy conformations of the ring. It favors conformations where the reactive ends of the molecule are pre-organized for reaction, which is an entropically favorable state for cyclization. youtube.comnih.gov
In the context of 6,6-dimethylpiperidin-3-ol derivatives, this effect is particularly relevant to the formation of the bicyclic aziridinium ion from the 3-chloro analogue, as discussed in section 3.3. The gem-dimethyl group at C-6 would be expected to accelerate this intramolecular nucleophilic substitution by forcing the piperidine ring into a conformation that facilitates the approach of the nitrogen lone pair to the C-3 carbon center. researchgate.net This rate enhancement makes the formation of the aziridinium ion a more favorable pathway compared to analogous systems lacking the gem-dimethyl group.
Advanced Structural Characterization and Spectroscopic Analysis of 6,6 Dimethylpiperidin 3 Ol;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 6,6-Dimethylpiperidin-3-ol (B13562228);hydrochloride in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the predominant conformation of the piperidine (B6355638) ring.
In ¹H NMR, the two methyl groups at the C6 position are expected to be diastereotopic due to the chiral center at C3, potentially giving rise to two distinct singlet signals. The protons on the piperidine ring (at C2, C3, C4, and C5) would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton attached to C3 (the carbinol proton) is of particular diagnostic importance. Its chemical shift and coupling constants to the adjacent C2 and C4 protons are critical for determining the conformation of the ring. Typically, piperidine rings adopt a stable chair conformation. The magnitude of the coupling constants (J-values) for the C3 proton can differentiate between an axial or equatorial position of the hydroxyl group.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the two methyl carbons, the four methylene (B1212753)/methine carbons of the piperidine ring, and the quaternary C6 carbon. The specific chemical shifts are influenced by the substitution pattern and the protonation state of the nitrogen.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-H₂⁺ | Broad singlet | - | Exchangeable protons, shift is concentration and solvent dependent. |
| CH (OH) (C3) | Multiplet | ~65-70 | Chemical shift and multiplicity depend on OH orientation (axial/equatorial). |
| CH ₂ (C2) | Multiplet | ~45-50 | Diastereotopic protons, complex splitting. |
| CH ₂ (C4) | Multiplet | ~25-30 | |
| CH ₂ (C5) | Multiplet | ~35-40 | |
| C (CH₃)₂ (C6) | - | ~50-55 | Quaternary carbon. |
| C(CH ₃)₂ (C6) | Two singlets | ~20-25 | Diastereotopic methyl groups. |
| OH | Broad singlet | - | Exchangeable proton, may couple with C3-H. |
Note: The predicted values are estimates based on typical shifts for similar piperidine structures and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the 6,6-Dimethylpiperidin-3-ol cation and to study its fragmentation pathways, which provides further structural corroboration. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₇H₁₆NO⁺).
Under electron ionization (EI) conditions, the molecular ion would undergo characteristic fragmentation. The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 6,6-Dimethylpiperidin-3-ol, this could lead to the loss of a methyl radical or cleavage of the C2-C3 bond. Other common fragmentation patterns include the loss of water (H₂O) from the molecular ion and cleavage of the piperidine ring, leading to a series of smaller charged fragments. libretexts.org Analysis of these fragments helps to piece together the molecular structure.
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z (mass-to-charge) | Possible Fragment Identity | Fragmentation Pathway |
| 130.12 | [M]⁺ (C₇H₁₆NO⁺) | Molecular ion of the free base |
| 115.10 | [M-CH₃]⁺ | Alpha-cleavage, loss of a methyl group |
| 112.11 | [M-H₂O]⁺ | Dehydration, loss of water |
| 84.08 | [C₅H₁₀N]⁺ | Ring cleavage, loss of C₂H₄O |
| 71.07 | [C₄H₉N]⁺ | Ring cleavage and rearrangement |
Note: The listed m/z values correspond to the cation (free base form of the compound).
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 6,6-Dimethylpiperidin-3-ol;hydrochloride. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For this compound, the spectrum is expected to be characterized by several key features. A broad absorption band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion (R₂NH₂⁺), which gives rise to N-H stretching bands, often appearing as a broad, complex absorption in the 2400-2800 cm⁻¹ range. C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Finally, C-O and C-N stretching vibrations would be observed in the fingerprint region (typically 1050-1250 cm⁻¹).
Interactive Table: Expected Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200–3500 | O–H stretch | Alcohol (hydroxyl) |
| 2850–3000 | C–H stretch | Alkane (CH₂, CH₃) |
| 2400–2800 | N⁺–H stretch | Secondary Ammonium salt |
| 1450–1470 | C–H bend | Alkane (CH₂, CH₃) |
| 1050–1200 | C–O stretch | Secondary Alcohol |
| 1150–1250 | C–N stretch | Amine |
X-ray Crystallography for Determination of Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for this compound in the solid state. researchgate.net This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.
The analysis would confirm the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. It would also establish the relative stereochemistry, revealing whether the hydroxyl group at the C3 position is in an axial or equatorial orientation relative to the plane of the ring. For this chiral compound, if a single enantiomer is crystallized (or crystallized with a chiral counter-ion), the technique can determine the absolute stereochemistry (R or S configuration at the C3 center). acs.org Furthermore, the crystallographic data reveals the packing of the molecules in the crystal lattice and the location of the chloride counter-ion, providing a complete picture of the ionic and intermolecular interactions. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method that utilizes the data obtained from X-ray crystallography to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into how molecules pack together.
For this compound, the Hirshfeld surface would be dominated by strong hydrogen bonding interactions. The most significant of these would be the charge-assisted hydrogen bonds between the positively charged ammonium group (N⁺-H) and the chloride anion (Cl⁻), as well as hydrogen bonds between the hydroxyl group (O-H) and the chloride anion. nih.gov The surface analysis can be broken down into 2D "fingerprint plots," which quantify the contribution of different types of intermolecular contacts. mdpi.com For this molecule, the key contacts would be H···Cl, H···O, and H···H. The analysis reveals the relative importance of these interactions in stabilizing the crystal structure. Red spots on the Hirshfeld surface mapped over the dnorm value indicate close intermolecular contacts, visually highlighting the hydrogen bonding network. nih.gov
Mechanistic Pharmacology and Biological Target Engagement of 6,6 Dimethylpiperidin 3 Ol Scaffolds
Receptor Modulation and Ligand Binding Affinities[1],
Opioid Receptor Pan Antagonism and Binding Specificity
Derivatives built upon the piperidine (B6355638) framework have been instrumental in the development of opioid receptor modulators. A notable example is the compound AT-076, which emerged from structure-activity relationship (SAR) studies on JDTic, a known kappa opioid receptor (KOP) antagonist. The structure of AT-076 is significant as it involves the removal of the trans-3R,4R-dimethyl groups from the piperidine ring of JDTic, demonstrating that these groups are not essential for antagonist activity. acs.org
AT-076 exhibits potent nanomolar binding affinity across all four major opioid receptors: mu (MOP), delta (DOP), KOP, and the nociceptin/orphanin FQ (NOP) receptor, establishing it as a small-molecule opioid pan antagonist. acs.org Compared to its parent compound JDTic, AT-076 shows a tenfold increase in binding affinity for the NOP receptor while maintaining equipotent affinity at MOP and KOP and only slightly decreased affinity at DOP. acs.org
Functional assays, specifically [³⁵S]GTPγS binding studies, confirm that AT-076 possesses no intrinsic agonist activity at any of the opioid receptors. acs.org Further investigation through Schild analysis revealed its mechanism of antagonism. At the MOP and DOP receptors, AT-076 acts as a competitive antagonist, causing a rightward shift in the concentration-response curves of the agonists DAMGO and DPDPE, respectively, without reducing the maximum effect (Emax). acs.org This binding profile underscores the scaffold's utility in designing broad-spectrum opioid antagonists. acs.orgnih.gov
| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | NOP Ki (nM) |
|---|---|---|---|---|
| AT-076 | 2.93 | 15.4 | 0.54 | 1.75 |
| JDTic | 2.53 | 4.22 | 0.31 | 16.7 |
Exploration of Other Molecular Targets and Signaling Pathways
Beyond their well-documented effects on opioid receptors, piperidine derivatives are being explored for their engagement with other molecular targets. Research into novel synthesized piperidine compounds has revealed antioxidant potentials. academicjournals.org In one study, various piperidine derivatives were evaluated for their 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity. academicjournals.orgresearchgate.net The results showed that all tested derivatives exhibited antioxidant activity greater than 49% at a concentration of 1 mg/ml. academicjournals.orgresearchgate.net For instance, one specific derivative demonstrated a scavenging capacity of 78% at 1000 µg/ml, while another showed a 49% scavenging potential at the same concentration, compared to the 97% capacity of the control, Rutin. academicjournals.orgresearchgate.net This suggests that the piperidine scaffold can be modified to target pathways involved in oxidative stress.
Antimicrobial Activity: In Vitro Mechanistic Insights against Bacterial and Fungal Strains
The 6,6-dimethylpiperidin-3-ol (B13562228) scaffold and its derivatives have demonstrated significant antimicrobial properties. In vitro studies have evaluated their efficacy against a range of pathogenic bacterial and fungal strains, often using the agar (B569324) disc diffusion method to determine the minimum inhibitory concentration (MIC). academicjournals.org
In a study of six novel piperidine derivatives, one compound, in particular, showed the strongest inhibitory activity against the seven bacterial species tested. academicjournals.orgresearchgate.net These species included both Gram-positive bacteria such as Bacillus cereus and Bacillus coagulans, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. academicjournals.org The derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) and tested at various concentrations to establish their MIC values. academicjournals.org
The antifungal activity of these compounds was more varied. While all six derivatives showed no activity against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium, some compounds displayed inhibitory effects against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net
| Bacterial Strain | MIC of Most Active Compound (mg/mL) |
|---|---|
| Bacillus cereus | 0.0045 |
| Bacillus coagulans | 0.0093 |
| Bacillus polymixa | 0.0045 |
| Escherichia coli | 0.0093 |
| Klebsiella pneumoniae | 0.0045 |
| Micrococcus luteus | 0.0093 |
Anticancer Mechanisms: Molecular and Cellular Pathways of Cytotoxicity and Cell Cycle Modulation
The investigation into the anticancer mechanisms of piperidine-based compounds reveals their potential to modulate critical cellular pathways involved in cancer progression. mdpi.com Alkaloids and synthetic compounds containing the piperidine ring can exert cytotoxic effects by interfering with the cell cycle and inducing apoptosis. mdpi.commdpi.com
Deregulation of the cell cycle is a hallmark of cancer, and targeting its key modulators, such as cyclins and cyclin-dependent kinases (cdks), is a viable strategy for cancer therapy. mdpi.com Certain cytotoxic agents can induce cell cycle arrest at specific checkpoints, which can either allow for DNA repair or direct the cell towards programmed cell death (apoptosis). mdpi.com For example, some compounds have been shown to cause cell cycle arrest at the S and G2/M phases in lung cancer cell lines (A549) or at the G2/M phase in liver cancer cells (HepG2). mdpi.com
Apoptosis is a highly regulated process involving a cascade of biochemical events, including DNA fragmentation, cell shrinkage, and the activation of caspases. mdpi.com Anticancer therapies often function by modulating signaling pathways that converge on the activation of these caspases, which execute the apoptotic program. mdpi.com The ability of certain piperidine scaffolds to induce apoptosis makes them promising candidates for further development as anticancer agents. mdpi.com
Functional Roles as Privileged Scaffolds in Rational Drug Design
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry and rational drug design. mdpi.comnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. nih.govmdpi.com This versatility makes them valuable starting points for the design of compound libraries aimed at discovering new drugs for a wide range of diseases. nih.gov
The utility of the piperidine scaffold stems from its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the binding sites of various proteins, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. mdpi.comresearchgate.net Its presence in numerous FDA-approved drugs, such as Alogliptin (antidiabetic), Ritalin (ADHD treatment), and Risperidone (antipsychotic), highlights its success and adaptability in drug development. academicjournals.org
By modifying the substituents on the piperidine ring, medicinal chemists can fine-tune the pharmacological properties of a molecule, optimizing its potency, selectivity, and pharmacokinetic profile. nih.gov The development of opioid pan antagonists from the piperidine core is a clear example of this principle, where subtle structural changes led to a significantly altered and improved receptor interaction profile. acs.org This capacity to serve as a versatile template for creating diverse and biologically active compounds solidifies the role of the 6,6-dimethylpiperidin-3-ol and related piperidine structures as truly privileged scaffolds in drug discovery. nih.govnih.gov
Advanced Applications and Emerging Research Areas
Utilization as Chiral Catalyst Precursors in Asymmetric Synthesis
The use of chiral piperidine (B6355638) derivatives as ligands or auxiliaries in asymmetric catalysis is a well-established field. These structures can coordinate with metal centers to create a chiral environment, influencing the stereochemical outcome of a reaction. In principle, the chiral nature of (R)- or (S)-6,6-dimethylpiperidin-3-ol could be exploited for such purposes. The hydroxyl and secondary amine groups offer potential coordination sites for metal catalysts.
However, specific studies detailing the synthesis of chiral catalysts derived from 6,6-dimethylpiperidin-3-ol (B13562228);hydrochloride and their application in asymmetric synthesis are not readily found in the current body of scientific literature. Research in this area would likely involve the resolution of racemic 6,6-dimethylpiperidin-3-ol to obtain the individual enantiomers, followed by their incorporation into catalyst systems. The steric hindrance provided by the gem-dimethyl group at the 6-position could potentially offer unique selectivity in certain catalytic transformations.
Applications in Fine Chemical Synthesis and Specialty Chemical Production
Piperidine derivatives are valuable building blocks in the synthesis of a wide array of fine and specialty chemicals, including agrochemicals and electronic materials. The bifunctional nature of 6,6-dimethylpiperidin-3-ol (a secondary amine and a secondary alcohol) makes it a potentially versatile intermediate.
Despite this potential, specific examples of the large-scale use of 6,6-dimethylpiperidin-3-ol;hydrochloride as a key starting material or intermediate in the production of specific fine or specialty chemicals are not extensively reported. Its application in this sector would depend on factors such as its cost-effectiveness, availability, and the specific properties it imparts to the final product.
Integration into Prodrug Design and Molecular Imaging Techniques
The piperidine ring is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. In prodrug design, a parent drug molecule is chemically modified to improve its delivery, and the piperidine moiety can be used as a carrier. The hydroxyl group of 6,6-dimethylpiperidin-3-ol offers a convenient point for esterification or etherification to link it to a parent drug.
In the field of molecular imaging, molecules are designed to target specific biological sites and carry an imaging agent, such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Piperidine scaffolds can be incorporated into these imaging agents to modulate their biological distribution and target affinity.
While the conceptual application of 6,6-dimethylpiperidin-3-ol in these areas is plausible, there is a lack of specific published research demonstrating its integration into prodrugs or its use as a scaffold in the development of molecular imaging agents.
Future Research Directions and Unaddressed Scientific Inquiries
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Stereocontrol
Key areas for exploration include:
Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the hydroxyl group at the C3 position with high enantioselectivity would be a significant advancement. This could involve chiral catalysts for reactions such as asymmetric hydrogenation of a corresponding piperidinone precursor or kinetic resolution of a racemic mixture of 6,6-dimethylpiperidin-3-ol (B13562228).
Chemoenzymatic Approaches: The use of enzymes, such as ketoreductases, could offer a highly selective and environmentally friendly route to enantiomerically pure 6,6-dimethylpiperidin-3-ol. researchgate.net
Flow Chemistry: Continuous flow processes could enable safer, more scalable, and efficient synthesis of this intermediate, potentially reducing reaction times and improving yields. beilstein-journals.org
Novel Cyclization Strategies: Investigating new intramolecular cyclization reactions to construct the 6,6-dimethylpiperidine ring with the desired stereochemistry at C3 could lead to more convergent and efficient synthetic routes. nih.gov
Enhanced synthetic efficiency and stereocontrol will be crucial for the cost-effective production of enantiomerically pure 6,6-dimethylpiperidin-3-ol, a prerequisite for its widespread use in drug discovery and development. researchgate.netnih.gov
Discovery of Undiscovered Biological Targets and Mechanisms of Action
The biological activity of derivatives incorporating the 6,6-dimethylpiperidin-3-ol scaffold is an area ripe for exploration. While the piperidine (B6355638) nucleus is a common feature in many biologically active compounds, the specific substitution pattern of this particular molecule may lead to novel pharmacological profiles. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov
Future research should aim to:
Broad Biological Screening: Systematic screening of 6,6-dimethylpiperidin-3-ol and its simple derivatives against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, could uncover unexpected activities.
Target Identification for Known Bioactivities: If preliminary screening reveals a desirable phenotypic effect (e.g., anti-proliferative, anti-inflammatory), subsequent studies should focus on identifying the specific molecular target(s) responsible for this activity.
Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how compounds containing the 6,6-dimethylpiperidin-3-ol scaffold interact with their target and modulate its function.
The gem-dimethyl group at the C6 position may influence the binding affinity and selectivity of derivatives for their biological targets by introducing steric bulk and altering the lipophilicity of the molecule.
Predictive Modeling for Structure-Function Relationships and Rational Design of Advanced Derivatives
Computational modeling can play a pivotal role in accelerating the discovery and optimization of novel therapeutic agents based on the 6,6-dimethylpiperidin-3-ol scaffold. By establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR), predictive models can guide the rational design of advanced derivatives with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.comnih.govmdpi.com
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a sufficient number of analogues with measured biological activity are synthesized, QSAR models can be developed to correlate specific structural features with their biological effects. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) required for biological activity can guide the design of new derivatives with diverse chemical scaffolds but similar biological functions.
Molecular Docking and Dynamics Simulations: For derivatives with known biological targets, molecular docking and dynamics simulations can provide insights into the binding mode and interactions with the target protein at an atomic level. researchgate.net This information is invaluable for the rational design of modifications to improve binding affinity and selectivity.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to identify and filter out compounds with undesirable pharmacokinetic profiles early in the drug discovery process. researchgate.net
A synergistic approach combining synthetic chemistry and predictive modeling will be essential for the efficient exploration of the chemical space around the 6,6-dimethylpiperidin-3-ol core and the development of optimized drug candidates.
Development of Multi-Target Ligands Incorporating the 6,6-Dimethylpiperidin-3-ol Scaffold
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.govacs.org The 6,6-dimethylpiperidin-3-ol scaffold, with its potential for derivatization at multiple points, represents an attractive starting point for the design of such agents.
Future research in this area could focus on:
Rational Design of MTDLs: By combining the 6,6-dimethylpiperidin-3-ol core with other pharmacophores known to interact with different biological targets, it may be possible to design single molecules with a desired polypharmacological profile. For example, incorporating this scaffold into molecules targeting both cholinesterases and beta-amyloid aggregation could be a promising strategy for Alzheimer's disease. nih.gov
Fragment-Based Drug Discovery: A fragment-based approach could be employed, where the 6,6-dimethylpiperidin-3-ol moiety serves as a starting fragment to be elaborated into a more complex MTDL.
Privileged Scaffold Approach: The piperidine ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. nih.gov Exploring the potential of the 6,6-dimethylpiperidin-3-ol variant of this scaffold in MTDL design could lead to the discovery of novel therapeutics with enhanced efficacy.
The development of MTDLs based on the 6,6-dimethylpiperidin-3-ol scaffold represents a challenging but potentially highly rewarding area of medicinal chemistry, with the potential to deliver innovative treatments for complex diseases.
Q & A
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, EN 166-certified goggles, and fume hoods to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate, collect via vacuum, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
